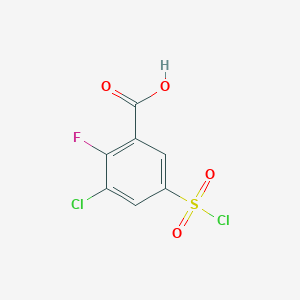
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
Descripción general
Descripción
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl2FO4S and its molecular weight is 273.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid (CAS No. 1242339-12-3) is a compound of interest in pharmaceutical research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a chlorosulfonyl group and a fluorine atom attached to a benzoic acid structure, which significantly influences its reactivity and biological interactions. The molecular formula is C7H3Cl2FO4S, with a molecular weight of 273.07 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The chlorosulfonyl group may act as an electrophile, allowing the compound to interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Protein Interaction : This compound can bind to specific proteins, modulating their function and affecting various signaling pathways.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation. The following table summarizes the inhibitory concentrations (IC50) observed in different studies:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| SJSA-1 | 0.22 | Moderate tumor growth inhibition |
| MDA-MB-231 | 0.15 | High antiproliferative activity |
| A549 (Lung cancer) | 0.24 | Significant inhibition |
These findings suggest that the compound may disrupt cellular processes critical for tumor growth.
Mechanistic Studies
Mechanistic investigations reveal that the compound can induce apoptosis in cancer cells through the activation of the p53 pathway, which is crucial for regulating cell cycle and apoptosis. Studies have shown that treatment with this compound leads to increased levels of p53 and its downstream targets, promoting cell death in cancerous cells.
Case Studies
- Xenograft Models : In vivo studies using xenograft models demonstrated that daily administration of this compound at doses of 100 mg/kg resulted in significant tumor regression in SJSA-1 xenografts.
- Pharmacodynamics : A pharmacodynamic study indicated that the compound effectively upregulates proteins associated with apoptosis and cell cycle arrest within hours of administration, showcasing its rapid action on tumor cells.
Toxicity Profile
While the compound exhibits potent biological activity, it is essential to consider its toxicity profile. Initial assessments indicate that at higher doses, there may be adverse effects including cellular necrosis and apoptosis in non-target tissues. Further studies are required to establish a detailed safety profile.
Propiedades
IUPAC Name |
3-chloro-5-chlorosulfonyl-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO4S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQWQWDIXSLBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















